4,4,4-Trifluoro-3-hydroxy-1-(4-methoxyphenyl)-2-methyl-3-(trifluoromethyl)butan-1-one
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Overview
Description
4,4,4-Trifluoro-3-hydroxy-1-(4-methoxyphenyl)-2-methyl-3-(trifluoromethyl)butan-1-one is a complex organic compound characterized by the presence of trifluoromethyl groups, a hydroxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxy-1-(4-methoxyphenyl)-2-methyl-3-(trifluoromethyl)butan-1-one typically involves multiple steps, including the introduction of trifluoromethyl groups and the formation of the hydroxy and methoxyphenyl groups. Common synthetic routes may include:
Fluorination Reactions: Introduction of trifluoromethyl groups using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Aldol Condensation: Formation of the hydroxy group through aldol condensation reactions.
Etherification: Introduction of the methoxy group via etherification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-1-(4-methoxyphenyl)-2-methyl-3-(trifluoromethyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving the methoxy group, where it can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the stability and hydrophobic properties imparted by the trifluoromethyl groups.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-1-(4-methoxyphenyl)-2-methyl-3-(trifluoromethyl)butan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance binding affinity and selectivity, while the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-4,4,4-Trichloro-3-hydroxy-1-phenyl-1-butanone
- 2-ethyl-4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one
Uniqueness
4,4,4-Trifluoro-3-hydroxy-1-(4-methoxyphenyl)-2-methyl-3-(trifluoromethyl)butan-1-one is unique due to the presence of multiple trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets. The combination of these features makes this compound particularly valuable in various scientific and industrial applications.
Properties
CAS No. |
34844-28-5 |
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Molecular Formula |
C13H12F6O3 |
Molecular Weight |
330.22 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-1-(4-methoxyphenyl)-2-methyl-3-(trifluoromethyl)butan-1-one |
InChI |
InChI=1S/C13H12F6O3/c1-7(11(21,12(14,15)16)13(17,18)19)10(20)8-3-5-9(22-2)6-4-8/h3-7,21H,1-2H3 |
InChI Key |
CASCBMMYEZKDFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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